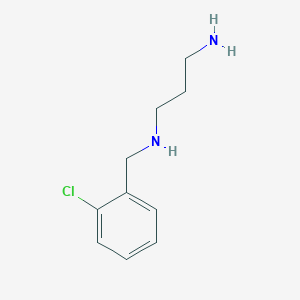

N-(2-chlorobenzyl)propane-1,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-[(2-chlorophenyl)methyl]propane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2/c11-10-5-2-1-4-9(10)8-13-7-3-6-12/h1-2,4-5,13H,3,6-8,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOYFMYXSKQFAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCCN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Chlorobenzyl Propane 1,3 Diamine and Analogues

Direct N-Alkylation Approaches

Direct N-alkylation represents the most straightforward conceptual approach to synthesizing N-(2-chlorobenzyl)propane-1,3-diamine. This method involves the direct formation of a carbon-nitrogen bond between the diamine and the benzyl (B1604629) halide. However, the presence of two nucleophilic primary amine groups in propane-1,3-diamine introduces significant challenges related to selectivity.

Reaction of Propane-1,3-diamine with 2-Chlorobenzyl Halides

The reaction between propane-1,3-diamine and a 2-chlorobenzyl halide, such as 2-chlorobenzyl chloride or 2-chlorobenzyl bromide, is a classic nucleophilic substitution reaction. The primary challenge is controlling the degree of alkylation. The reaction can yield a mixture of the desired mono-alkylated product, the di-alkylated N,N'-bis(2-chlorobenzyl)propane-1,3-diamine, and potentially over-alkylated quaternary ammonium (B1175870) salts.

To favor mono-alkylation, a common strategy is to use a large excess of the diamine relative to the alkylating agent. This statistical approach increases the probability that the 2-chlorobenzyl halide will react with an un-substituted diamine molecule rather than the already mono-substituted product. The reaction is typically performed in a suitable solvent and may require a base to neutralize the hydrogen halide formed during the reaction.

Table 1: Factors Influencing Direct N-Alkylation Selectivity

| Factor | Description | Impact on Mono-alkylation |

| Reactant Ratio | Molar ratio of propane-1,3-diamine to 2-chlorobenzyl halide. | A large excess of diamine significantly favors the formation of the mono-substituted product. |

| Reaction Temperature | The temperature at which the reaction is conducted. | Lower temperatures can help to control the reaction rate and may improve selectivity by reducing over-alkylation. |

| Solvent | The medium in which the reaction is carried out. | The choice of solvent can influence the solubility of reactants and the reaction rate. |

| Rate of Addition | The speed at which the alkylating agent is added to the diamine. | Slow, dropwise addition of the 2-chlorobenzyl halide can help maintain a high effective concentration of the diamine, thus promoting mono-alkylation. |

Following the reaction, a challenging purification process, often involving distillation or chromatography, is required to isolate the this compound from the unreacted diamine and the di-substituted by-product.

Catalytic Considerations in N-Alkylation

The efficiency and selectivity of N-alkylation reactions can be enhanced through the use of catalysts. Various catalytic systems have been developed for the N-alkylation of amines with alcohols and halides. researchgate.netrsc.orgnih.gov For the reaction of propane-1,3-diamine with 2-chlorobenzyl halides, both base catalysis and transition metal catalysis can be considered.

Simple bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3) can be used catalytically to facilitate the reaction by neutralizing the acid by-product. nih.gov More advanced catalytic systems, often employing transition metals like iridium or nickel, can enable the use of less reactive alkylating agents such as benzyl alcohols, which is a greener alternative to halides. researchgate.netnih.gov These "borrowing hydrogen" or "hydrogen autotransfer" methodologies involve the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and producing water as the only by-product. researchgate.net While more complex, these catalytic methods offer advantages in terms of atom economy and reduced waste. rsc.org

Synthesis via Precursor Modification

To overcome the selectivity issues inherent in direct alkylation, multi-step strategies involving the modification of protected precursors are often employed. These methods offer superior control and generally result in higher yields of the desired mono-substituted product.

Approaches Involving Protected Amine Intermediates

A highly effective method for achieving selective mono-N-alkylation involves the use of protecting groups. digitellinc.comsigmaaldrich.com In this approach, one of the two amine groups of propane-1,3-diamine is temporarily blocked, or "protected." The remaining free amine can then be selectively alkylated.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of installation and removal under acidic conditions. researchgate.netsemanticscholar.org The synthesis proceeds in three main steps:

Mono-protection: Propane-1,3-diamine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under controlled conditions to yield N-Boc-propane-1,3-diamine. Achieving mono-protection without significant di-protection can be challenging but is well-documented. sigmaaldrich.com

Alkylation: The free primary amine of N-Boc-propane-1,3-diamine is then reacted with 2-chlorobenzyl halide. Since the other nitrogen is protected, the alkylation occurs exclusively at the desired position.

Deprotection: The Boc group is removed from the resulting N-Boc-N'-(2-chlorobenzyl)propane-1,3-diamine, typically by treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to yield the final product.

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for forming C-N bonds. mdpi.com This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or Schiff base, which is then reduced in situ to the corresponding amine. nih.gov

To synthesize this compound, this strategy involves reacting 2-chlorobenzaldehyde (B119727) with propane-1,3-diamine. As with direct alkylation, using an excess of the diamine can favor the formation of the mono-imine. The imine is then reduced without isolation using a suitable reducing agent.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Description | Advantages |

| Sodium Borohydride (B1222165) (NaBH₄) | A mild and selective reducing agent. | Cost-effective, easy to handle, compatible with many functional groups. |

| Sodium Cyanoborohydride (NaBH₃CN) | A more selective reducing agent that is stable in mildly acidic conditions, where imine formation is often fastest. | High selectivity for the imine over the carbonyl group. |

| Catalytic Hydrogenation | Involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Palladium on Carbon, Raney Nickel). | Often provides very clean reductions with high yields. mdpi.com |

| Trichlorosilane (HSiCl₃) | A powerful reducing agent often used with a catalyst. | Highly efficient and chemoselective for imine reduction. nih.gov |

A study by Rivera et al. demonstrated an eco-friendly protocol for a similar reaction, the synthesis of N,N'-dibenzyl-propane-1,3-diamine, via the reduction of the corresponding di-Schiff base using sodium borohydride in a solvent-free system, achieving excellent yields. researchgate.net This highlights the potential of reductive amination as a robust method for preparing N-substituted diamines.

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. rsc.org The synthesis of this compound can be made more sustainable by considering several factors. asm.org

Atom Economy: Reductive amination using benzyl alcohols instead of benzyl halides (via "borrowing hydrogen" catalysis) improves atom economy, as water is the only by-product. researchgate.net

Solvent Choice: Traditional organic synthesis often relies on volatile and hazardous solvents. Research has focused on using greener solvents, such as water or performing reactions under solvent-free conditions. researchgate.net For instance, the formation of Schiff bases in water has been shown to be efficient. researchgate.net

Catalysis: The use of catalysts is a cornerstone of green chemistry, as it avoids the use of stoichiometric reagents that generate significant waste. acs.orgresearchgate.net Developing efficient and recyclable catalysts for N-alkylation and reductive amination is an active area of research.

Energy Efficiency: Employing reaction conditions at ambient temperature and pressure, when possible, reduces energy consumption.

Renewable Feedstocks: While not directly applicable to this specific target molecule, a broader green chemistry goal is the use of renewable raw materials for the synthesis of diamines. asm.org

By integrating these principles, the synthesis of this compound and its analogues can be performed more efficiently and with a reduced environmental footprint.

Chemical Reactivity and Reaction Mechanisms of N 2 Chlorobenzyl Propane 1,3 Diamine

Amine Group Reactivity

The nitrogen atoms of the primary and secondary amine groups possess lone pairs of electrons, rendering them nucleophilic and basic. This inherent reactivity is the basis for several key reaction types.

The amine groups of N-(2-chlorobenzyl)propane-1,3-diamine can act as nucleophiles in substitution reactions. The lone pair of electrons on the nitrogen atoms can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. The reactivity of the primary amine is generally higher than that of the secondary amine due to reduced steric hindrance.

These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules. For instance, reaction with alkyl halides can lead to further alkylation of the amine groups. It is important to note that such reactions can produce a mixture of products, including di- and poly-substituted compounds, depending on the reaction conditions and the stoichiometry of the reactants.

The amine functional groups in this compound are susceptible to oxidation. The specific products of these reactions depend on the nature of the oxidizing agent and the reaction conditions. Primary amines can be oxidized to a variety of compounds, including imines, oximes, or nitro compounds. Secondary amines can be oxidized to hydroxylamines or nitrones.

The presence of the benzyl (B1604629) group can also influence the outcome of oxidation reactions. Strong oxidizing agents may lead to the cleavage of the carbon-nitrogen bond or oxidation of the aromatic ring, although the chloro-substituent can affect the ring's reactivity.

While the amine groups themselves are in a reduced state, the broader molecule can participate in reduction reactions. For example, if the aromatic ring were to contain nitro groups, these could be reduced to amino groups. In the context of this compound, reductive amination is a key synthetic route. This process involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. While this is more relevant to its synthesis, it underscores the reductive environment in which such diamines are often handled and synthesized.

Reactions Involving the Propane-1,3-diamine Backbone

The propane-1,3-diamine backbone provides a flexible three-carbon spacer between the two nitrogen atoms, which is crucial for certain intramolecular reactions and the formation of cyclic structures.

This compound can undergo condensation reactions with aldehydes and ketones. These reactions typically involve the formation of a Schiff base (imine) intermediate through the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. Given the presence of two amine groups, reactions with dicarbonyl compounds or an excess of a monocarbonyl compound can lead to the formation of larger polymeric structures or macrocycles.

Studies on the parent compound, propane-1,3-diamine, have shown that its condensation with formaldehyde (B43269) can yield various products depending on the reaction conditions. semanticscholar.orgdoaj.org These include dimers, trimers, tetramers, and pentamers of N,N'-bis(methylene)propane-1,3-diamine. semanticscholar.org This suggests that this compound would exhibit similar reactivity, with the 2-chlorobenzyl group adding steric bulk that could influence the distribution of products.

A significant reaction of 1,3-diamines is their condensation with aldehydes to form hexahydropyrimidines. This cyclization reaction is a key example of harnessing the reactivity of the diamine backbone. The reaction of this compound with an aldehyde would proceed via the formation of a bis-imine intermediate, which then undergoes an intramolecular cyclization to form the six-membered hexahydropyrimidine (B1621009) ring.

The general mechanism involves the reaction of both the primary and secondary amine groups with two equivalents of an aldehyde. The resulting di-imine intermediate is then poised to cyclize. The structure of the final hexahydropyrimidine will depend on the aldehyde used in the reaction. For example, reaction with formaldehyde would lead to a simple hexahydropyrimidine ring, while reaction with a larger aldehyde would result in a substituted ring.

Condensation Reactions with Aldehydes and Ketones

Bisimine Formation

The condensation reaction between 1,3-diamines and aldehydes or ketones can yield two primary products: a bisimine (a di-Schiff base) or a cyclized hexahydropyrimidine. researchgate.net Bisimine formation occurs when two equivalents of an aldehyde react with both amino groups of the diamine. In the case of this compound, which has one primary and one secondary amine, the reaction would preferentially occur at the less hindered primary amine.

However, the more common pathway to bisimines involves the reaction of an unsubstituted diamine, like propane-1,3-diamine, with two equivalents of an aromatic aldehyde. semanticscholar.org An efficient, environmentally friendly protocol for such syntheses involves condensing the diamine and aldehyde in water at room temperature, followed by reduction with sodium borohydride (B1222165) to yield the corresponding N,N'-dibenzyl diamine. semanticscholar.orgresearchgate.netccsenet.org

Table 1: Examples of Bisimine (Di-Schiff Base) Formation from Diamines and Aldehydes

| Diamine Reactant | Aldehyde Reactant | Resulting Bisimine Product | Notes |

|---|---|---|---|

| propane-1,3-diamine | benzaldehyde (B42025) | N,N'-bis(benzylidene)propane-1,3-diamine | A common precursor for N,N'-dibenzylpropane-1,3-diamine via reduction. researchgate.net |

| propane-1,3-diamine | 2-hydroxybenzaldehyde | N,N'-bis(2-hydroxybenzylidene)propane-1,3-diamine | Synthesized in water, demonstrating a green chemistry approach. semanticscholar.org |

| propane-1,3-diamine | 4-chlorobenzaldehyde | N,N'-bis(4-chlorobenzylidene)propane-1,3-diamine | This reaction product is in equilibrium with its cyclized tautomers. researchgate.net |

Cyclization Pathways

The primary alternative to bisimine formation in the reaction of 1,3-diamines with aldehydes is intramolecular cyclization to form a six-membered hexahydropyrimidine ring. researchgate.netresearchgate.net This pathway involves the condensation of one molecule of the diamine with one molecule of an aldehyde. acs.org The formation of the hexahydropyrimidine is essentially an intramolecular aminal formation.

Research indicates that the outcome of the reaction is heavily influenced by the electronic properties of the reactants. researchgate.net The formation of the hexahydropyrimidine is favored under specific conditions:

Less Nucleophilic Amine: If the amine is a weaker nucleophile, it is more likely to favor the cyclization product.

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the aromatic ring of the aldehyde reactant promotes the formation of the hexahydropyrimidine. researchgate.net This is because such groups increase the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack by the amine.

Given that this compound already contains an electron-withdrawing chloro-substituent on its benzyl group, its reaction with an aldehyde that also possesses electron-withdrawing groups would likely favor the formation of a substituted hexahydropyrimidine. Other synthetic strategies for forming cyclic compounds from diamines include rhodium-catalyzed C-H amination, which can be used to generate cyclic sulfamides as precursors to 1,3-diamines. nih.gov

Table 2: Factors Influencing Reaction Pathways of 1,3-Diamines with Aromatic Aldehydes

| Factor | Favors Bisimine Formation | Favors Hexahydropyrimidine (Cyclization) | Reference |

|---|---|---|---|

| Stoichiometry (Aldehyde:Diamine) | 2:1 | 1:1 | researchgate.netacs.org |

| Amine Nucleophilicity | More Nucleophilic | Less Nucleophilic | researchgate.net |

| Aldehyde Substituent | Electron-Donating Groups | Electron-Withdrawing Groups | researchgate.net |

Influence of Chloro-Substituent on Aromatic Reactivity

The chloro-substituent on the benzyl group of this compound significantly modulates the reactivity of the aromatic ring, primarily in electrophilic aromatic substitution (EAS) reactions. vedantu.com This influence is a combination of two opposing electronic effects: the inductive effect and the resonance effect. lumenlearning.comlibretexts.org

Inductive Effect (-I): Chlorine is more electronegative than carbon. Consequently, it withdraws electron density from the benzene (B151609) ring through the sigma (σ) bond. lumenlearning.comlibretexts.org This electron withdrawal deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. vedantu.comlibretexts.org

Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring. lumenlearning.com This donation of electron density via resonance partially counteracts the inductive withdrawal. The resonance effect increases the electron density at the ortho and para positions.

Table 3: Electronic Effects of the Chloro-Substituent on the Benzene Ring

| Electronic Effect | Description | Impact on Reactivity | Directing Influence |

|---|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density from the ring via the σ-bond due to chlorine's high electronegativity. | Deactivating (reduces overall reaction rate). libretexts.org | - |

| Resonance Effect (+R) | Donation of electron density to the ring via p-π conjugation of chlorine's lone pairs. | Activating (partially offsets deactivation, especially at ortho/para positions). lumenlearning.com | Ortho, Para-directing. |

| Overall Effect | The strong inductive effect outweighs the resonance effect. | Net deactivation of the aromatic ring. lumenlearning.com | Ortho, Para-directing. |

Coordination Chemistry and Ligand Properties

Complexation with Transition Metals

N-(2-chlorobenzyl)propane-1,3-diamine readily forms complexes with a range of transition metals, owing to the presence of two nitrogen donor atoms. These interactions are primarily driven by the Lewis acid-base character of the metal ion and the ligand, respectively. The nature of the metal, its oxidation state, and the reaction conditions all play a crucial role in determining the stoichiometry and structure of the resulting coordination compounds.

Platinum(II) Complexes of this compound and Analogues.nih.govresearchgate.net

The synthesis of platinum(II) complexes with N-benzyl-1,3-propanediamine derivatives, including this compound, has been reported as part of the ongoing search for new potential antineoplastic agents. nih.govresearchgate.net These complexes are typically prepared through the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with the corresponding diamine ligand in an aqueous solution. nih.gov

One specific example is the complex [N-(2-chlorobenzyl)-propane-1,3-diamine]dichloroplatinum(II). nih.gov The synthesis involves the slow addition of an aqueous solution of the this compound ligand to an aqueous solution of K₂[PtCl₄], followed by stirring at room temperature for an extended period. nih.gov The resulting solid product can then be isolated by filtration. nih.gov

The characterization of these platinum(II) complexes is carried out using a variety of spectroscopic techniques. researchgate.net Infrared (IR) spectroscopy confirms the coordination of the diamine ligand to the platinum center. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹⁵Pt NMR, provides detailed information about the structure of the complexes in solution. researchgate.net For instance, in the ¹H NMR spectra, a downfield shift of the signals corresponding to the NH and NH₂ protons is observed upon coordination to the platinum(II) ion. The ¹⁹⁵Pt NMR spectra of these types of complexes typically show a single resonance, with chemical shift values that are characteristic of such coordination environments. nih.gov Elemental analysis is also employed to confirm the empirical formula of the synthesized complexes. nih.govresearchgate.net

Below is a table summarizing a selection of synthesized platinum(II) complexes with N-benzyl-1,3-propanediamine derivatives:

| Compound Name | Molecular Formula | Reference |

| [N-(2-chlorobenzyl)-propane-1,3-diamine]dichloroplatinum(II) | C₁₀H₁₅Cl₃N₂Pt | nih.gov |

| (N-Benzylpropane-1,3-diamine)dichloroplatinum(II) | C₁₀H₁₆Cl₂N₂Pt | nih.gov |

| [N-(4-chlorobenzyl)propane-1,3-diamine]dichloroplatinum(II) | C₁₀H₁₅Cl₃N₂Pt | nih.gov |

| [N-(4-nitrobenzyl)propane-1,3-diamine]dichloroplatinum(II) | C₁₀H₁₅Cl₂N₃O₂Pt | nih.gov |

| [N-(4-methoxy-benzyl)propane-1,3-diamine]dichloroplatinum(II) | C₁₁H₁₈Cl₂N₂OPt | nih.gov |

This table is based on the data available in the provided text and is for illustrative purposes.

Copper(II) Complexes with Propane-1,3-diamine Ligands.nih.govbohrium.commahendrapublications.comresearchgate.netsemanticscholar.orgbit.edu.cn

The coordination chemistry of copper(II) with propane-1,3-diamine and its derivatives is well-documented. nih.govbohrium.commahendrapublications.comresearchgate.netsemanticscholar.orgbit.edu.cn These ligands readily form stable complexes with copper(II) ions, often resulting in mononuclear or polynuclear species depending on the reaction conditions and the presence of other coordinating anions. nih.govsemanticscholar.orgbit.edu.cn

For instance, the reaction of a copper(II) salt with propane-1,3-diamine can lead to the formation of complexes such as diazidobis(propane-1,3-diamine)copper(II), [Cu(N₃)₂(C₃H₁₀N₂)₂]. nih.gov In this complex, the copper(II) ion is coordinated by four nitrogen atoms from two propane-1,3-diamine ligands in the equatorial plane and two nitrogen atoms from two azide (B81097) anions in the axial positions, resulting in a distorted octahedral geometry. nih.gov The propane-1,3-diamine ligand acts as a bidentate chelating agent, forming a stable six-membered ring with the copper(II) center. nih.gov

While specific studies on the complexation of this compound with copper(II) are not detailed in the provided search results, it is expected to behave similarly to other N-substituted propane-1,3-diamine ligands. The presence of the bulky 2-chlorobenzyl group may introduce steric hindrance that could influence the coordination geometry and the stoichiometry of the resulting complex. It is anticipated that this compound would also act as a bidentate ligand, coordinating to the copper(II) center through its two nitrogen atoms. The resulting complexes could adopt various geometries, such as distorted square pyramidal or octahedral, depending on the coordination of other ligands or solvent molecules. bohrium.com

Other Metal Coordination (e.g., Ruthenium(II), Cadmium(II)).nih.govtandfonline.comrsc.orgnih.govtandfonline.comnih.govnih.gov

Beyond platinum(II) and copper(II), propane-1,3-diamine and its derivatives are known to coordinate with a variety of other transition metals, including ruthenium(II) and cadmium(II). nih.govtandfonline.comrsc.orgnih.govtandfonline.comnih.govnih.gov

Ruthenium(II) complexes with diamine ligands have been synthesized and characterized, often exhibiting a distorted octahedral geometry. nih.govnih.gov These complexes are of interest for their potential catalytic applications and unique structural features. nih.govnih.gov The coordination of N-substituted diamines to a Ru(II) center can lead to the formation of stable complexes with interesting reactivity. nih.gov For example, some Ru(II)-NHC-diamine complexes have been shown to possess an unusual tridentate binding of the diamine ligand through an additional cyclometalation. nih.gov

Cadmium(II) also forms stable complexes with propane-1,3-diamine. tandfonline.comtandfonline.comnih.gov In these complexes, the cadmium(II) ion is often found in an octahedral coordination environment. nih.gov For example, in the complex [Cd(C₈H₆NO₄)₂(C₃H₁₀N₂)₂], the Cd(II) atom is octahedrally coordinated by four nitrogen atoms from two propane-1,3-diamine ligands and two oxygen atoms from two nitrophenyl-acetate ligands. nih.gov The propane-1,3-diamine ligand acts as a bidentate chelating ligand, forming a stable six-membered ring. nih.gov The coordination of this compound to cadmium(II) would be expected to follow a similar pattern, with the diamine acting as a bidentate ligand.

Ligand Denticity and Chelation Effects

This compound is a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms simultaneously. In this case, the two donor atoms are the nitrogen atoms of the primary and secondary amine groups. The ability of a ligand to form a ring structure with a metal ion is known as chelation, and the resulting complex is called a chelate.

The propane-1,3-diamine backbone of the ligand provides a flexible chain that can readily adopt a conformation suitable for chelation. The presence of the 2-chlorobenzyl substituent on one of the nitrogen atoms can influence the steric and electronic properties of the ligand, which in turn can affect the stability and reactivity of the resulting metal complexes.

Coordination Geometry and Structural Analysis of Metal Complexes.nih.govbohrium.commahendrapublications.comsemanticscholar.orgbit.edu.cn

The coordination geometry of metal complexes formed with this compound is dependent on the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

For platinum(II) complexes, a square planar geometry is typically observed. nih.gov This is a common coordination geometry for d⁸ metal ions like Pt(II). In a complex such as [N-(2-chlorobenzyl)-propane-1,3-diamine]dichloroplatinum(II), the two nitrogen atoms of the diamine ligand and two chloride ions would occupy the four coordination sites around the platinum(II) center in a square planar arrangement.

In the case of copper(II) complexes, a variety of coordination geometries are possible due to the flexibility of the d⁹ electronic configuration and the Jahn-Teller effect. nih.govmahendrapublications.com With propane-1,3-diamine ligands, copper(II) complexes often exhibit distorted octahedral or square pyramidal geometries. nih.govbohrium.commahendrapublications.com For instance, in diazidobis(propane-1,3-diamine)copper(II), the Cu(II) ion has a distorted octahedral coordination environment. nih.gov The four nitrogen atoms from the two propane-1,3-diamine ligands form the equatorial plane, while the two azide ligands occupy the axial positions. nih.gov The six-membered chelate ring formed by the propane-1,3-diamine ligand typically adopts a chair conformation. nih.gov

For other metals like ruthenium(II) and cadmium(II), octahedral geometry is common. nih.govnih.govnih.gov Ruthenium(II) complexes with diamine ligands often display a distorted octahedral geometry. nih.govnih.gov Similarly, cadmium(II) complexes with propane-1,3-diamine have been found to have an octahedral coordination environment, with the diamine ligands acting as bidentate chelators. nih.gov

Hydrogen Bonding Interactions within Coordination Compounds.nih.govmahendrapublications.com

In the crystal structure of diazidobis(propane-1,3-diamine)copper(II), for example, intermolecular N-H···N hydrogen bonds are observed. nih.gov These interactions link the individual complex units into a two-dimensional layered network. nih.gov The formation of various ring motifs through these hydrogen bonds, such as R²₁(6), R²₂(8), R²₂(12), and R⁴₂(8) rings, demonstrates the complexity and importance of these non-covalent interactions in the supramolecular assembly of the crystal structure. nih.gov

Similarly, in other copper(II) complexes with propane-1,3-diamine, N-H···O hydrogen bonds are also prevalent, connecting the complex cations to counter-anions or solvent molecules. mahendrapublications.com These hydrogen bonding networks contribute to the stability of the crystal lattice and can influence the physical properties of the compound. For complexes of this compound, the presence of the N-H protons provides the potential for similar hydrogen bonding interactions, which would be crucial in determining the packing of the molecules in the solid state.

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the connectivity and chemical environment of atoms.

The proton NMR (¹H NMR) spectrum for N-(2-chlorobenzyl)propane-1,3-diamine is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the aliphatic protons of the propane-1,3-diamine backbone, and the amine protons. The electron-withdrawing effect of the chlorine atom and the nitrogen atoms significantly influences the chemical shifts of nearby protons.

The aromatic region would display complex multiplets due to the four protons on the substituted benzene (B151609) ring. The protons on the propane (B168953) chain are expected to appear as triplets and a quintet, resulting from spin-spin coupling with their neighbors. For a related compound, N,N'-bis(benzyl)propane-1,3-diamine, the methylene protons of the propane chain (CH₂-N and CH₂-C-CH₂) show signals around 2.71 ppm and 1.73 ppm, respectively. researchgate.net The amine (NH and NH₂) protons would likely appear as broad singlets, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic (C₆H₄) | 7.2 - 7.5 | Multiplet (m) | Four protons on the 2-chlorophenyl ring, exhibiting complex splitting patterns. |

| Benzylic (Ar-CH₂-N) | ~3.8 | Singlet (s) | Adjacent to the aromatic ring and a secondary amine. Its shift is downfield due to these influences. |

| Methylene (N-CH₂-CH₂) | ~2.8 | Triplet (t) | Adjacent to the primary amine (NH₂). Coupled to the central methylene group. |

| Methylene (NH-CH₂-CH₂) | ~2.7 | Triplet (t) | Adjacent to the secondary amine (NH). Coupled to the central methylene group. |

| Methylene (CH₂-CH₂-CH₂) | ~1.7 | Quintet (quin) | Central methylene group of the propane chain, coupled to the two adjacent methylene groups. |

| Amine (NH and NH₂) | 1.5 - 2.5 (variable) | Broad Singlet (br s) | Chemical shift is dependent on solvent and concentration; may undergo exchange. |

The carbon-13 NMR (¹³C NMR) spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, a total of 10 distinct carbon signals are expected, as the molecule is asymmetric.

The aromatic carbons will resonate in the typical downfield region of 120-140 ppm. The carbon bearing the chlorine atom (C-Cl) and the carbon attached to the benzyl (B1604629) group (C-CH₂) will have their shifts influenced by these substituents. The aliphatic carbons of the propane chain and the benzylic carbon will appear in the upfield region. Standard chemical shift tables suggest that carbons bonded to nitrogen appear in the 30-60 ppm range, while sp³ hybridized carbons in alkanes are found further upfield. wisc.edudocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic (C-Cl) | ~134 | Quaternary carbon directly attached to the electronegative chlorine atom. |

| Aromatic (C-CH₂) | ~138 | Quaternary aromatic carbon to which the benzyl group is attached. |

| Aromatic (CH) | 127 - 130 | Four distinct signals for the aromatic CH carbons. |

| Benzylic (Ar-CH₂-N) | ~52 | Shift is influenced by both the aromatic ring and the nitrogen atom. |

| Methylene (NH-CH₂-CH₂) | ~48 | Carbon adjacent to the secondary nitrogen. |

| Methylene (N-CH₂-CH₂) | ~40 | Carbon adjacent to the primary nitrogen. |

| Methylene (CH₂-CH₂-CH₂) | ~30 | The central carbon of the propane backbone. |

Variable temperature (VT) NMR studies could be employed to investigate dynamic processes within the molecule. For this compound, the primary focus of such a study would be the proton exchange of the N-H groups of the primary and secondary amines. At room temperature, these protons often produce broad signals due to intermediate exchange rates. By cooling the sample, this exchange can be slowed, leading to sharper signals and potentially allowing for the observation of coupling between the N-H protons and adjacent C-H protons. Conversely, heating the sample would increase the rate of exchange, causing the signals to broaden further or even disappear into the baseline. These studies can provide valuable information on hydrogen bonding and other intermolecular interactions.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques used to identify the vibrational modes of a molecule, which correspond to its functional groups. The spectra are expected to show characteristic bands for N-H, C-H, C-N, C=C, and C-Cl bonds.

The N-H stretching vibrations of the primary (NH₂) and secondary (NH) amines are typically observed in the region of 3300-3500 cm⁻¹. The NH₂ group should show two bands (symmetric and asymmetric stretching), while the NH group shows one. C-H stretching vibrations from the aromatic ring appear just above 3000 cm⁻¹, while those from the aliphatic methylene groups appear just below 3000 cm⁻¹. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations would be found in the 1000-1250 cm⁻¹ range. mdpi.com

Table 3: Predicted IR and Raman Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Primary & Secondary Amines) | 3300 - 3500 | Medium-Weak |

| Aromatic C-H Stretch | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| N-H Bend | 1590 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

| C-Cl Stretch | 650 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₅ClN₂), the expected monoisotopic mass is approximately 198.09 g/mol . The mass spectrum would show a molecular ion peak (M⁺) cluster, with the characteristic M and M+2 peaks in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

The fragmentation of protonated benzylamines is well-documented and typically involves the cleavage of the C-N bond. nih.govnih.gov The most prominent fragmentation pathway for this compound is expected to be the cleavage of the benzylic C-N bond, leading to the formation of a stable 2-chlorobenzyl cation or its rearranged tropylium (B1234903) ion equivalent. This fragment would be observed at a mass-to-charge ratio (m/z) of 125/127. Further fragmentation of the propane-1,3-diamine side chain would also occur.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Notes |

|---|---|---|

| 198/200 | [C₁₀H₁₅ClN₂]⁺ | Molecular ion (M⁺). The 3:1 isotopic pattern confirms one chlorine atom. |

| 125/127 | [C₇H₆Cl]⁺ | 2-chlorobenzyl cation, formed by cleavage of the benzylic C-N bond. This is expected to be a major peak. |

| 73 | [C₃H₇N₂]⁺ | Fragment corresponding to the protonated propane-1,3-diamine portion after loss of the chlorobenzyl radical. |

| 30 | [CH₄N]⁺ | Common fragment from aliphatic amines, [CH₂=NH₂]⁺. |

X-ray Diffraction Studies

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. As of now, the crystal structure for this compound has not been reported in publicly accessible crystallographic databases.

If a suitable crystal were obtained, an X-ray diffraction study would reveal the conformation of the flexible propane-1,3-diamine chain and the orientation of the 2-chlorobenzyl group. A key feature to investigate would be the network of intermolecular hydrogen bonds. The primary and secondary amine groups can act as hydrogen bond donors, while the nitrogen atoms and potentially the chlorine atom can act as acceptors. These interactions are fundamental to the supramolecular chemistry of the compound and dictate its solid-state properties. Studies on similar structures, such as salts of 2,2-dimethylpropane-1,3-diamine, show extensive N-H···Cl hydrogen bonding networks that define the crystal packing. mdpi.com

Single Crystal X-ray Diffraction of this compound Derivatives

For instance, the analysis of Schiff base derivatives of propane-1,3-diamine, such as N,N′-Bis-(2,4-dichlorobenzylidene)-2,2-dimethylpropane-1,3-diamine, provides valuable information. In one such derivative, the molecule exhibits crystallographic twofold rotation symmetry. The dihedral angle between related benzene rings can be a significant conformational parameter, as seen in a derivative where it is 84.70 (2)°. The planarity of the –C=N—C– group in relation to the benzene ring is also a key feature, with a noted twist of 7.5 (1)° in one case. researchgate.net

Another example, N,N′-Bis(2,3-dimethoxybenzylidene)propane-1,3-diamine, crystallizes in the orthorhombic system and adopts an E configuration at the C=N bonds. The dihedral angle between the two aromatic rings in this molecule is 8.16 (8)°. mdpi.com In a bromo-substituted derivative, N,N′-Bis(3-bromo-2-hydroxybenzylidene)propane-1,3-diamine, the dihedral angle between the benzene rings is 57.7 (3)°, and the central N—C—C—C—N chain displays a gauche-anti conformation. rsc.org

The crystallographic data for these derivatives are summarized in the interactive table below, showcasing the diversity in crystal systems and unit cell parameters.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| N,N′-Bis-(2,4-dichlorobenzylidene)-2,2-dimethylpropane-1,3-diamine researchgate.net | C₁₉H₁₈Cl₄N₂ | Orthorhombic | Pccn | 30.7633(4) | 5.4012(1) | 11.4532(1) | 90 | 1903.05(5) | 4 |

| N,N′-Bis(2,3-dimethoxybenzylidene)propane-1,3-diamine mdpi.com | C₂₁H₂₆N₂O₄ | Orthorhombic | Pbcn | 15.3079(3) | 9.2915(2) | 13.8059(3) | 90 | 1963.66(7) | 4 |

| N,N′-Bis(3-bromo-2-hydroxybenzylidene)propane-1,3-diamine rsc.org | C₁₇H₁₆Br₂N₂O₂ | Monoclinic | P2₁/c | 12.779(1) | 10.1894(8) | 14.3953(12) | 113.744(2) | 1715.8(2) | 4 |

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules are arranged in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, though weak individually, collectively determine the stability and physical properties of the crystalline material. In the derivatives of this compound, hydrogen bonds, halogen bonds, and π-system interactions are commonly observed.

In the crystal structure of N,N′-Bis-(2,4-dichlorobenzylidene)-2,2-dimethylpropane-1,3-diamine, weak intermolecular Cl···Cl contacts with a distance of 3.4851 (3) Å are instrumental in linking adjacent molecules. These interactions form a two-dimensional network that helps to stabilize the crystal lattice. researchgate.net For N,N′-Bis(2,3-dimethoxybenzylidene)propane-1,3-diamine, the crystal structure is stabilized by weak intermolecular C—H⋯O interactions. mdpi.com

The types of interactions observed in related structures are detailed in the table below.

| Compound | Dominant Intermolecular Interactions |

| N,N′-Bis-(2,4-dichlorobenzylidene)-2,2-dimethylpropane-1,3-diamine researchgate.net | Weak intermolecular Cl···Cl contacts. |

| N,N′-Bis(2,3-dimethoxybenzylidene)propane-1,3-diamine mdpi.com | Weak intermolecular C—H⋯O interactions. |

| N,N′-Bis(3-bromo-2-hydroxybenzylidene)propane-1,3-diamine rsc.org | Intramolecular O—H⋯N hydrogen bonds; intermolecular C—H⋯O hydrogen bonds forming inversion dimers. |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure.

For derivatives of propane-1,3-diamine, particularly those containing aromatic rings and imine groups (Schiff bases), the UV-Vis spectra typically show absorptions arising from π→π* and n→π* transitions. The π→π* transitions, which are generally more intense, are associated with the conjugated systems of the aromatic rings and any C=N bonds. The n→π* transitions are typically of lower intensity and involve the non-bonding electrons on atoms like nitrogen.

In a study of 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde, a related compound, an absorption peak was observed at 327 nm. researchgate.net The position of these absorption bands can be influenced by the solvent and the presence of various substituents on the aromatic rings. For example, Schiff bases derived from substituted benzaldehydes will exhibit shifts in their λmax values depending on the electronic nature of the substituents. The introduction of a 2-chlorobenzyl group is expected to influence the electronic transitions of the propane-1,3-diamine backbone. The chlorine atom, being an electron-withdrawing group, could cause a shift in the absorption maxima compared to an unsubstituted benzyl group.

The table below presents hypothetical UV-Visible absorption data for related compound classes to illustrate the typical electronic transitions.

| Compound Class | Typical Electronic Transition | Approximate λmax (nm) |

| Aromatic Amines | π→π | 230-270 |

| Benzene Derivatives with Electron-Withdrawing Groups | π→π | 250-290 |

| Schiff Bases (Aromatic) | π→π | 280-350 |

| Schiff Bases (Aromatic) | n→π | >350 (often weak) |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine optimized geometries, vibrational frequencies, and a variety of molecular properties derived from the electron density.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C(aromatic)-C(benzyl) | ~1.51 Å |

| Bond Length | C(benzyl)-N | ~1.47 Å |

| Bond Length | N-C(propyl) | ~1.46 Å |

| Bond Angle | C-C-Cl | ~120° |

| Bond Angle | C-N-C | ~112° |

| Dihedral Angle | N-C-C-C | Variable (see Conformational Analysis) |

Note: These values are representative examples of what a DFT calculation would yield and are based on typical bond parameters.

Beyond geometry, DFT elucidates the electronic structure. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions and reaction sites. tandfonline.comtheaic.org

Once the optimized geometry is found, DFT calculations can predict the molecule's vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly correlated with experimental Infrared (IR) and Raman spectra. nih.gov For this compound, this analysis would help assign specific spectral peaks to particular functional groups.

Computational studies on analogous structures like 2,6-dichlorobenzyl alcohol and other chlorotoluene compounds provide a basis for expected vibrational modes. theaic.orgnih.gov The calculations would predict characteristic frequencies for C-Cl stretching, N-H stretching and bending, C-H stretching of both the aromatic ring and the aliphatic chain, and various phenyl ring deformation modes. Comparing theoretical spectra with experimental ones is a powerful method for structural confirmation.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Reference Studies |

|---|---|---|---|

| N-H Stretch | -NH2, -NH- | 3300 - 3500 | General Spectroscopy |

| C(aromatic)-H Stretch | Phenyl Ring | 3000 - 3100 | theaic.org |

| C(aliphatic)-H Stretch | -CH2- | 2850 - 3000 | theaic.org |

| C=C Stretch | Phenyl Ring | 1400 - 1600 | theaic.org |

| N-H Bend | -NH2, -NH- | 1550 - 1650 | General Spectroscopy |

| C-N Stretch | Amine | 1000 - 1250 | General Spectroscopy |

| C-Cl Stretch | Chlorophenyl | 700 - 850 | theaic.orgnih.gov |

DFT is instrumental in mapping the pathways of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine activation energy barriers and reaction thermodynamics. rsc.orgresearchgate.net For this compound, one could investigate mechanisms such as its synthesis, degradation, or its role as a ligand in a catalytic cycle. For instance, DFT could model the protonation steps at the two amine nitrogens, revealing which site is more basic and the energy profile of the process. Such studies provide a molecular-level understanding of reactivity that is often inaccessible through experimental means alone. mdpi.comnih.gov

Conformational Analysis and Molecular Dynamics

The flexibility of the propane-1,3-diamine linker allows the molecule to adopt multiple spatial arrangements, or conformations. A detailed conformational analysis of the 2,2-dimethylpropane-1,3-diaminium cation reveals how different staggered (gauche and anti) and eclipsed conformations can be identified by rotating around the C-C single bonds. mdpi.com Similar analysis for this compound would identify the lowest-energy conformers. Quantum chemical calculations can quantify the energy differences between these conformers, showing that anti conformations are often more stable than gauche arrangements, though crystal packing or solvation can favor other forms. mdpi.com

| Conformer (N-C-C-C Dihedrals) | Description | Illustrative Relative Energy (kJ/mol) |

|---|---|---|

| anti, anti (a,a) | Fully extended chain | 0 (Global Minimum) |

| anti, gauche (a,g) | Partially folded chain | ~5 - 10 |

| gauche, gauche (g,g) | Folded chain | ~25 |

Note: Relative energies are illustrative and based on findings for similar diamine cations. mdpi.com The actual values would be determined via specific quantum chemical calculations.

While conformational analysis identifies static energy minima, Molecular Dynamics (MD) simulations can model the dynamic behavior of the molecule over time. mdpi.commdpi.com MD applies the principles of classical mechanics to simulate the motions of atoms, providing a view of how the molecule flexes, vibrates, and transitions between different conformations in a given environment (e.g., in a solvent).

Topological Classification of Solid-State Structures

In the solid state, molecules of this compound would arrange into a crystal lattice defined by intermolecular interactions. The primary amine (-NH₂) and secondary amine (-NH-) groups are strong hydrogen bond donors, while the nitrogen atoms and potentially the chlorine atom can act as acceptors. These hydrogen bonds create a complex three-dimensional network.

Topological analysis is a method used to simplify and classify these intricate networks. msu.edu It represents molecules or functional groups as "nodes" and the interactions (like hydrogen bonds) connecting them as "linkers." This reduction allows the complex crystal structure to be described as a simple, underlying net with a specific topological type (e.g., diamondoid, cds, etc.). msu.edu This classification enables a systematic comparison of the packing architecture with other known structures and provides insight into how molecular shape and hydrogen bonding direct the assembly of the crystal. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies in Chemical Applications

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific chemical property. acs.orgnih.gov To build a QSAR model for a series of compounds related to this compound, one would first calculate a set of numerical parameters, or "descriptors," that characterize the molecule's physicochemical properties.

These descriptors fall into several categories:

Electronic: Descriptors like partial atomic charges, dipole moment, and HOMO/LUMO energies describe the electronic aspects of the molecule.

Steric: Parameters such as molecular weight, volume, and surface area quantify the size and shape of the molecule.

Hydrophobic: The partition coefficient (logP) describes how the molecule distributes between an oily and an aqueous phase, which is critical for many biological applications.

Topological: These are numerical indices derived from the 2D graph of the molecule, representing aspects like branching and connectivity.

Once these descriptors are calculated for a series of similar molecules with known activities, statistical methods are used to build an equation that predicts activity based on the descriptor values. nih.govresearchgate.netbohrium.com Such a model could then be used to predict the activity of this compound or to guide the design of new derivatives with enhanced properties.

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity |

| Electronic | Dipole Moment | Molecular polarity |

| Hydrophobic | logP | Lipophilicity, membrane permeability |

| Steric | Molecular Weight (MW) | Size of the molecule |

| Steric | Molar Refractivity (CMR) | Volume and polarizability |

| Topological | Wiener Index | Molecular branching and compactness |

Synthesis and Characterization of N 2 Chlorobenzyl Propane 1,3 Diamine Derivatives and Analogues

Structural Modifications on the Benzyl (B1604629) Moiety (e.g., halogenation, nitration, methoxylation)

Modifications to the benzyl group of N-benzylpropane-1,3-diamine analogues are commonly achieved through the reductive amination of a substituted benzaldehyde (B42025) with propane-1,3-diamine. This two-step process typically involves the initial formation of a di-Schiff base, followed by its reduction to the corresponding N,N'-dibenzyl-1,3-diaminopropane derivative.

Green chemistry protocols have been developed for the synthesis of the intermediate di-Schiff bases, utilizing water as a solvent or employing microwave irradiation to enhance reaction rates and yields. acgpubs.orgresearchgate.net For instance, N,N'-bis(p-methoxybenzyl)propane-1,3-diamine has been synthesized from p-anisaldehyde and propane-1,3-diamine, followed by reduction with sodium borohydride (B1222165) in a solvent-free protocol, affording the product in a 74% yield. researchgate.net Similarly, derivatives with multiple methoxy (B1213986) groups, such as bis-(2,3,4-trimethoxybenzyl)propanediamines, have been prepared. researchgate.net

Halogenation of the benzyl ring is also a common modification. A range of bis-Schiff bases have been prepared by condensing propane-1,3-diamine with various halogen-substituted benzaldehydes. acgpubs.orgijacskros.com Subsequent reduction of these intermediates provides access to diamines with chloro, bromo, or fluoro substituents on the aromatic ring. rsc.org The synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine showcases a related strategy where nucleophilic aromatic substitution is followed by the reduction of a nitro group to an amine, a method applicable to these systems. mdpi.com

The table below summarizes various synthesized derivatives with modifications on the benzyl moiety.

| Substituent on Benzyl Ring | Starting Aldehyde | Synthetic Approach | Resulting Derivative | Reference |

|---|---|---|---|---|

| p-Methoxy | p-Anisaldehyde | Schiff base formation and NaBH₄ reduction | N,N'-bis(p-methoxybenzyl)propane-1,3-diamine | researchgate.net |

| p-Dimethylamino | p-Dimethylaminobenzaldehyde | Schiff base formation and NaBH₄ reduction | N,N'-bis(p-dimethylaminobenzyl)propane-1,3-diamine | researchgate.net |

| 2,3,4-Trimethoxy | 2,3,4-Trimethoxybenzaldehyde | Schiff base formation and reduction | N,N'-bis(2,3,4-trimethoxybenzyl)propane-1,3-diamine | researchgate.net |

| Various Halogens (Cl, Br, F) | Halogeno substituted benzaldehydes | Microwave-assisted Schiff base formation | N,N'-bis(halobenzylidene)propane-1,3-diamines | acgpubs.org |

| o-Hydroxy | Salicylaldehyde | Schiff base formation and NaBH₄ reduction | N,N'-bis(o-hydroxybenzyl)propane-1,3-diamine | researchgate.net |

Modifications on the Propane (B168953) Backbone (e.g., branching, saturation)

Altering the three-carbon chain of propane-1,3-diamine allows for the introduction of various functional groups and stereochemical complexities. Synthetic strategies have been developed to incorporate substituents onto the propane backbone, leading to analogues with distinct structural features.

One notable modification involves introducing a hydroxyl group at the C2 position. The synthesis of N,N'-bis(2,3,4-trimethoxybenzyl) derivatives has been accomplished using 1,3-diaminopropan-2-ol as the starting diamine. researchgate.net This introduces a chiral center and a hydrophilic functional group onto the backbone.

More complex branching has also been achieved. For example, a chiral 1,3-diamine featuring a cyclohexyl group at the C1 position of the propane chain has been synthesized. mdpi.com The synthesis involved an aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester, followed by reduction of the resulting amide with lithium aluminum hydride (LAH) to yield (S)-N¹,N³-dibenzyl-1-cyclohexyl-N¹,N³-bis((R)-1-phenylethyl)propane-1,3-diamine. mdpi.com Another example includes the synthesis of N-methyl-2-phenylpropane-1,3-diamine, which places a bulky phenyl group on the central carbon of the diamine backbone. chemsynthesis.com

| Backbone Modification | Starting Diamine/Method | Resulting Analogue | Key Feature | Reference |

|---|---|---|---|---|

| 2-Hydroxy | 1,3-Diaminopropan-2-ol | N,N'-Disubstituted-1,3-diaminopropan-2-ol | Introduces a hydroxyl group and chirality | researchgate.net |

| 1-Cyclohexyl | Aza-Michael addition to an α,β-unsaturated ester | (S)-N¹,N³-dibenzyl-1-cyclohexyl-propane-1,3-diamine derivative | Adds a bulky, saturated ring to the backbone | mdpi.com |

| 2-Phenyl | Not specified | N-methyl-2-phenylpropane-1,3-diamine | Adds a bulky aromatic ring to the central carbon | chemsynthesis.com |

N-Substitution Patterns (mono-, di-, unsymmetrical)

The nitrogen atoms of the propane-1,3-diamine scaffold can be functionalized to yield mono-substituted, symmetrically di-substituted, or unsymmetrically di-substituted derivatives.

Mono-substitution: The synthesis of mono-N-substituted derivatives, such as N-benzylpropane-1,3-diamine, is a straightforward process. nih.govsielc.com These compounds serve as fundamental building blocks for more complex structures.

Symmetrical Di-substitution: Symmetrically N,N'-disubstituted diamines are the most commonly reported derivatives. The typical synthetic route involves the reaction of propane-1,3-diamine with two equivalents of an aldehyde or ketone, followed by the reduction of the resulting di-Schiff base. researchgate.net This method has been used to prepare a variety of compounds, including N,N'-dibenzylpropane-1,3-diamine and its hydroxylated or methoxylated analogues. researchgate.net

Unsymmetrical Di-substitution: The synthesis of unsymmetrical N,N'-disubstituted propane-1,3-diamine derivatives is more challenging as it requires sequential and controlled functionalization of the two nitrogen atoms. Stepwise substitution can lead to mixtures of mono-, di-, and starting materials. One advanced strategy to overcome this is the use of a metal template. For instance, the templated synthesis of unsymmetrical Schiff base ligands has been achieved using Ni(II) with 1,3-diamino-2-propanol, where different aldehydes are introduced sequentially. rsc.org This approach allows for the isolation of specific unsymmetrical products that are difficult to obtain through conventional methods. Although this example uses a modified propane backbone, the principle of templated synthesis is applicable to achieving unsymmetrical substitution on propane-1,3-diamine itself.

Synthesis of Schiff Bases from Propane-1,3-diamine and Aldehydes/Ketones

The condensation reaction between the primary amine groups of propane-1,3-diamine and the carbonyl group of aldehydes or ketones is a fundamental method for generating Schiff base derivatives, also known as imines. Typically, when two equivalents of an aldehyde or ketone are reacted with propane-1,3-diamine, a bis-Schiff base is formed. acgpubs.orgcibtech.orgresearchgate.net

A wide variety of carbonyl compounds have been utilized in this reaction. Aldehydes such as salicylaldehyde, benzaldehyde, p-hydroxybenzaldehyde, and various halogen-substituted benzaldehydes readily react with propane-1,3-diamine to form the corresponding N,N'-bis(alkylidene/benzylidene)propane-1,3-diamines. acgpubs.orgcibtech.orgresearchgate.net The reaction can also be performed with ketones; for example, the condensation of isatin (B1672199) (a cyclic ketone) with propane-1,3-diamine in a 2:1 molar ratio yields the corresponding bis-Schiff base. researchgate.net

Synthetic methodologies vary from conventional heating under reflux for several hours to more modern, efficient techniques. acgpubs.org Microwave irradiation has emerged as a green and rapid alternative, significantly reducing reaction times from hours to minutes and often improving product yields. acgpubs.orgijacskros.com Characterization of these Schiff bases is routinely performed using spectroscopic methods. The formation of the imine bond is confirmed by the appearance of a characteristic C=N stretching vibration in the infrared (IR) spectrum and the azomethine proton (CH=N) signal in ¹H NMR spectra. cibtech.orgresearchgate.net

The table below details the synthesis of various Schiff bases from propane-1,3-diamine.

| Aldehyde/Ketone | Synthetic Method | Resulting Schiff Base | Reference |

|---|---|---|---|

| Halogeno substituted benzaldehydes | Conventional heating or Microwave irradiation | N,N'-bis(halobenzylidene)propane-1,3-diamines | acgpubs.org |

| Salicylaldehyde | Condensation | N,N'-bis(salicylidene)-1,3-propylenediamine | cibtech.org |

| Benzaldehyde | Condensation | N,N'-bis(benzylidene)-1,3-propylenediamine | cibtech.org |

| p-Hydroxybenzaldehyde | Condensation | N,N'-bis(p-hydroxybenzylidene)-1,3-propylenediamine | researchgate.net |

| Isatin | Condensation | Bis-Schiff base of isatin and propane-1,3-diamine | researchgate.net |

| Pyrrole-2-carboxaldehyde | Condensation | N,N'-bis(pyrrol-2-ylmethylene)-1,3-propylenediamine | cibtech.org |

Bis(aminophosphonate) Derivatives

Bis(α-aminophosphonate) derivatives of propane-1,3-diamine can be synthesized effectively through the multicomponent Kabachnik–Fields reaction. nih.govsemanticscholar.org This one-pot reaction involves the condensation of propane-1,3-diamine, an aldehyde, and diethylphosphite. This approach is highly efficient and has been successfully performed under catalyst-free conditions, using either ethanol (B145695) or toluene (B28343) as the solvent. semanticscholar.org

The reaction has been extended to a variety of aromatic aldehydes, including those with electron-donating groups (p-tolualdehyde, p-anisaldehyde) and electron-withdrawing halogen substituents (p-chlorobenzaldehyde, p-fluorobenzaldehyde), consistently producing the desired bis(α-aminophosphonates) in good to excellent yields. semanticscholar.org For instance, the reaction between propane-1,3-diamine, benzaldehyde, and diethylphosphite yields tetraethyl [(propane-1,3-diylbis(azanediyl))bis(phenylmethanediyl)]bis(phosphonate).

Furthermore, these bis(α-aminophosphonate) derivatives can serve as intermediates for further synthesis. A new series of bis(allylic-α-aminophosphonates) has been prepared via a nucleophilic substitution reaction between the synthesized bis(α-aminophosphonates) and ethyl (2-bromomethyl)acrylate under mild conditions. nih.govsemanticscholar.org This demonstrates the utility of the initial Kabachnik-Fields products as versatile building blocks for more complex organophosphorus compounds.

The following table summarizes the synthesis of various bis(α-aminophosphonate) derivatives.

| Aldehyde Component | Reaction Conditions | Resulting Bis(α-aminophosphonate) | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | Reflux in ethanol or toluene, catalyst-free | Tetraethyl [(propane-1,3-diylbis(azanediyl))bis(phenylmethanediyl)]bis(phosphonate) | 85-91% | semanticscholar.org |

| p-Tolualdehyde | Reflux in ethanol or toluene, catalyst-free | Tetraethyl [(propane-1,3-diylbis(azanediyl))bis(p-tolylmethanediyl)]bis(phosphonate) | 80-82% | semanticscholar.org |

| p-Anisaldehyde | Reflux in ethanol or toluene, catalyst-free | Tetraethyl [(propane-1,3-diylbis(azanediyl))bis((4-methoxyphenyl)methanediyl)]bis(phosphonate) | 86-90% | semanticscholar.org |

| p-Chlorobenzaldehyde | Reflux in ethanol or toluene, catalyst-free | Tetraethyl [(propane-1,3-diylbis(azanediyl))bis((4-chlorophenyl)methanediyl)]bis(phosphonate) | 89-93% | semanticscholar.org |

| p-Fluorobenzaldehyde | Reflux in ethanol or toluene, catalyst-free | Tetraethyl [(propane-1,3-diylbis(azanediyl))bis((4-fluorophenyl)methanediyl)]bis(phosphonate) | 90-94% | semanticscholar.org |

Advanced Applications in Chemical Research

Role as Building Blocks in Organic Synthesis

N-(2-chlorobenzyl)propane-1,3-diamine serves as a crucial building block in the synthesis of more complex molecules, particularly in the field of coordination chemistry. The diamine functionality provides two nitrogen atoms that can act as ligands, readily coordinating with metal centers. The 2-chlorobenzyl group, on the other hand, can be either a site for further functionalization or a means to introduce specific steric and electronic properties into the final molecule.

A notable example of its application is in the synthesis of platinum(II) complexes. Research has demonstrated the preparation of [N-(2-chlorobenzyl)-propane-1,3-diamine]dichloroplatinum(II) by reacting this compound with potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in an aqueous solution. repec.orgresearchgate.net In this synthesis, the diamine acts as a bidentate ligand, coordinating to the platinum center through its two nitrogen atoms. The synthesis of the ligand itself is achieved by the slow addition of 2-chlorobenzyl chloride to 1,3-propanediamine in ethanol (B145695). repec.org

The resulting platinum complex is of significant interest due to its potential as an antineoplastic agent, analogous to the well-known anticancer drug cisplatin. repec.org The structural and electronic properties of the this compound ligand can influence the biological activity and toxicity profile of the resulting platinum complex.

Use in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as a ligand for metal ions makes it a candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. While specific research detailing the incorporation of this exact ligand into MOFs is emerging, the broader class of N-substituted diamines is extensively used for this purpose. These diamines can bridge metal centers, leading to the formation of one-, two-, or three-dimensional networks with porous structures.

Catalytic Applications (e.g., organocatalysis)

While direct catalytic applications of this compound are not yet widely reported, its structural motifs are present in various catalytic systems. Diamine backbones are fundamental components of many chiral ligands and organocatalysts used in asymmetric synthesis. The nitrogen atoms can act as Lewis bases or participate in hydrogen bonding to activate substrates.

The platinum(II) complex of this compound, for instance, could potentially exhibit catalytic activity in reactions such as hydrosilylation or hydroformylation, a known application area for platinum complexes. However, current research on this specific complex has been focused on its medicinal applications. repec.org Further investigation into the catalytic potential of both the free ligand and its metal complexes is a promising area for future research.

Dendrimer Synthesis

Dendrimers are highly branched, well-defined macromolecules with a central core. The synthesis of dendrimers often involves the use of multifunctional building blocks that allow for the iterative growth of dendritic branches. Polyamidoamine (PAMAM) dendrimers, for example, are commonly synthesized using diamines like ethylenediamine (B42938) as the core molecule. nih.gov

Carbon Dioxide Capture

Aqueous solutions of amines are widely studied for the capture of carbon dioxide (CO₂) from flue gases. Diamines are of particular interest due to their potential for higher CO₂ loading capacities compared to monoamines. The two amine groups in this compound can react with CO₂ to form carbamates.

Future Research Trajectories for N 2 Chlorobenzyl Propane 1,3 Diamine

Exploration of Novel Synthetic Pathways and Efficiency Enhancements

The continued utility of N-(2-chlorobenzyl)propane-1,3-diamine in advanced applications is contingent upon the availability of efficient, scalable, and sustainable synthetic methods. While classical methods involving the direct N-alkylation of propane-1,3-diamine with 2-chlorobenzyl chloride are established, future research will likely focus on overcoming common challenges such as over-alkylation and the use of hazardous reagents.

Green Chemistry Approaches: A significant future direction lies in the adoption of green chemistry principles. Research has demonstrated that related N,N'-dibenzyl diamines can be synthesized through a two-step, one-pot method involving the formation of a di-Schiff base followed by reduction. ccsenet.orgresearchgate.net This approach often utilizes water as a solvent and mild reducing agents like sodium borohydride (B1222165), eliminating the need for harsh conditions and organic solvents. ccsenet.orgresearchgate.net Future studies could adapt this methodology for the mono-N-alkylation required for this compound, potentially by using a large excess of the diamine or through protective group strategies.

Catalytic N-Alkylation: The development of novel catalytic systems presents a highly attractive avenue for enhancing synthetic efficiency. Transition metal catalysts, particularly those based on palladium, copper, and titanium, have shown great promise in the N-alkylation of amines with alcohols, which are greener alternatives to alkyl halides. chemrxiv.orgacs.orgresearchgate.net This "borrowing hydrogen" methodology, where an alcohol is temporarily oxidized to an aldehyde to react with the amine before the catalyst hydrogenates the resulting imine, is a prime candidate for future exploration. Research could focus on developing a selective mono-alkylation of propane-1,3-diamine with 2-chlorobenzyl alcohol using a recyclable, heterogeneous catalyst.

Future research objectives in synthesis are summarized in the table below.

| Research Objective | Potential Methodology | Key Advantages |

| Increase Selectivity | Protective group chemistry; Catalytic systems with high substrate specificity | Minimizes side products (e.g., N,N'-bis(2-chlorobenzyl)propane-1,3-diamine); reduces purification costs |

| Improve Sustainability | Use of 2-chlorobenzyl alcohol instead of the halide; Water-based or solvent-free reactions | Reduces hazardous waste; lowers environmental impact |

| Enhance Efficiency | Microwave-assisted synthesis; Flow chemistry processes | Accelerates reaction times; allows for easier scalability and control |

Advanced Mechanistic Studies of Reactivity and Selectivity

A fundamental understanding of the reactivity and selectivity of this compound is crucial for its effective application. The interplay between the two nitrogen atoms of varying basicity and the electronic effects of the 2-chlorobenzyl group governs its chemical behavior. Future research should pivot towards detailed mechanistic studies to elucidate these properties.

The nucleophilic character of the amine groups is central to its chemistry. libretexts.org Kinetic studies, similar to those performed on copper-catalyzed amidation reactions using diamine ligands, could provide invaluable data. mit.edu Such investigations could quantify the rate laws and determine the role of the ligand in the catalytic cycle, revealing how the 2-chloro substituent influences coordination and reaction rates. Understanding these kinetics is essential for optimizing processes where the compound acts as a ligand or a reagent.

Furthermore, the reactivity of the C-Cl bond on the aromatic ring under various conditions (e.g., in cross-coupling reactions) and the potential for reactions at the benzylic C-H bond are underexplored. Future studies could investigate its behavior in palladium-catalyzed C-N or C-C bond-forming reactions, where it could serve as a substrate. Mechanistic probes, isotopic labeling, and in-situ spectroscopic monitoring would be powerful tools in these investigations.

Design of New Coordination Complexes with Tailored Physicochemical Properties

The bidentate nature of this compound makes it an excellent ligand for forming stable chelate complexes with a wide range of metal ions. Research has already demonstrated its use in creating platinum(II) complexes with potential antineoplastic properties. This serves as a strong foundation for a broader exploration of its coordination chemistry.

Future work should extend beyond platinum to other transition metals such as ruthenium, gold, palladium, iridium, and iron, which are known to form biologically active or catalytically useful complexes with diamine ligands. nih.gov The 2-chloro substituent is not merely a passive component; its electronic and steric properties can be used to fine-tune the physicochemical characteristics of the resulting metal complexes. These properties include:

Redox Potentials: The electron-withdrawing nature of the chlorine atom can modulate the electron density at the metal center, altering the redox potential of the complex. This is critical for applications in catalysis and the development of redox-active materials.

LUMO/HOMO Energies: The ligand's structure influences the frontier molecular orbital energies of the complex, which in turn dictates its electronic absorption spectra (color) and photophysical properties. This could be exploited in the design of new dyes, sensors, or photochemically active agents.

Solubility and Lipophilicity: The chlorobenzyl group increases the lipophilicity of the complexes compared to those with unsubstituted benzyl (B1604629) groups, which can enhance cellular uptake—a critical factor for medicinal applications. nih.gov

The design space for new coordination compounds is vast, with potential applications ranging from homogeneous catalysis to medicinal inorganic chemistry. nih.govacs.org

Development of Novel Materials Based on this compound Scaffolds

The structural features of this compound make it a versatile building block for the construction of advanced functional materials. Future research is poised to integrate this molecule into various material architectures, including polymers and metal-organic frameworks (MOFs).

Polymers and Coordination Polymers: As a diamine, the molecule can act as a monomer in polymerization reactions, for instance, with diacyl chlorides or diepoxides, to form polyamides or polyepoxides. The pendant 2-chlorobenzyl group would introduce specific functionalities along the polymer chain, potentially enhancing thermal stability, altering solubility, or providing sites for post-polymerization modification. Furthermore, its ability to bridge metal centers could be used to synthesize 1D, 2D, or 3D coordination polymers, creating materials with interesting magnetic or electronic properties. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal nodes and organic linkers. Diamines are increasingly being used as functionalizing agents in MOFs, often appended post-synthesis to the metal sites. eurekalert.org These appended amines can dramatically enhance the material's affinity for specific gases, such as CO2. researchgate.net Future research could involve grafting this compound onto the open metal sites of robust MOFs. The specific steric and electronic profile of the ligand could lead to unique adsorption properties. Alternatively, a dicarboxylic acid derivative of the parent molecule could be synthesized and used as a primary linker itself, building the functionality directly into the framework. nih.gov

| Material Type | Role of the Compound | Potential Application |

| Polyamides | Monomer | High-performance plastics, specialty fibers |

| Coordination Polymers | Bridging Ligand | Molecular magnets, conductive materials |

| Metal-Organic Frameworks | Appended Functional Group / Linker | Selective gas capture, heterogeneous catalysis |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is a cornerstone of modern chemical research. For this compound, this integrated approach will be instrumental in accelerating discovery and providing deep mechanistic insights.

Predictive Modeling: Density Functional Theory (DFT) is a powerful tool for predicting the properties of molecules and their metal complexes. researchgate.netdntb.gov.ua Future research should employ DFT to:

Model the geometric and electronic structures of new coordination complexes, predicting bond lengths, angles, and frontier orbital energies. nih.govmdpi.com

Calculate thermodynamic and kinetic parameters for proposed synthetic pathways to identify the most promising routes before extensive lab work.

Simulate vibrational (IR) and NMR spectra to aid in the characterization of newly synthesized compounds. mdpi.com